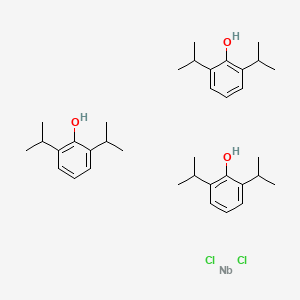
D-GLUCOSAMINE-(6-3H(N)) HYDROCHLORIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Glucosamine Hydrochloride is an amino sugar derived from the substitution of a hydroxyl group of a glucose molecule with an amino group . It is a precursor of the glycosaminoglycans and proteoglycans that make up articular cartilage . It has been widely used in food, cosmetics, and pharmaceutical industries .
Synthesis Analysis
D-Glucosamine and its acetylated derivative, N-acetylglucosamine (GlcNAc), are currently produced by acid hydrolysis of chitin (a linear polymer of GlcNAc) extracted from crab and shrimp shells .Molecular Structure Analysis
The molecular formula of D-Glucosamine Hydrochloride is C6H14ClNO5 . It is a monosaccharide that contains an amine group in place of one of the hydroxyl groups .Chemical Reactions Analysis
D-Glucosamine is a precursor in the hexosamine biosynthetic pathway leading to the formation of UDP-N-acetylglucosamine (UDP-GlcNAc), which is then used for making glycosaminoglycans, proteoglycans, and glycolipids .Physical And Chemical Properties Analysis
The molecular weight of D-Glucosamine Hydrochloride is 215.63 . When stored at 5°C in its original solvent and at its original concentration, the rate of decomposition is initially 1% per month from the date of purification .Mécanisme D'action
The notion that augmenting the intake of the precursor molecule, glucosamine, may directly stimulate articular proteoglycan synthesis to modulate osteoarthritis has provided the rationale for its widespread use . Theoretically, exogenous glucosamine may augment glycosaminoglycan synthesis in cartilage .
Safety and Hazards
Orientations Futures
D-Glucosamine Hydrochloride has potential applications in various biomedical fields such as wound healing, bone regeneration, antibacterial effect, and oral hygiene . It also has potential as a drug carrier for molecular therapies, such as drug and gene delivery systems, and a role in imaging for tumor and cancer detection .
Propriétés
| 129521-67-1 | |
Formule moléculaire |
C6H13N1O5 |
Poids moléculaire |
215.63 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


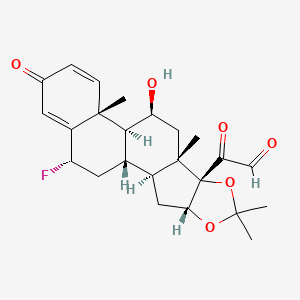
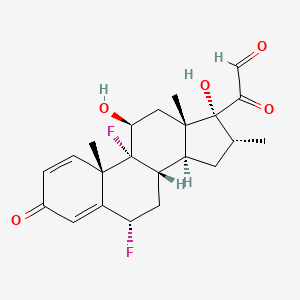
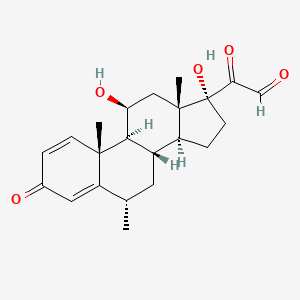



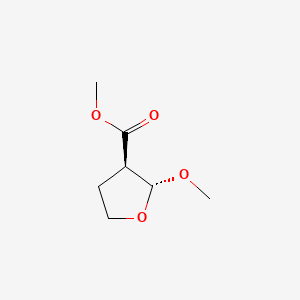

![cis-Hexahydro-cyclopenta[c]pyrrol-4-one](/img/structure/B1147475.png)
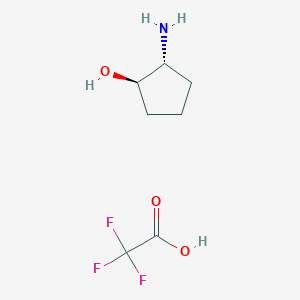
![2-Amino-3-[(3S)-3-hydroxy-2-oxo-1H-indol-3-yl]propanoic acid](/img/structure/B1147478.png)
